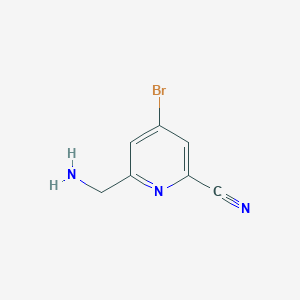

6-(Aminomethyl)-4-bromopyridine-2-carbonitrile

Beschreibung

6-(Aminomethyl)-4-bromopyridine-2-carbonitrile is a pyridine derivative featuring three distinct functional groups:

- Bromine at the 4-position: Enhances electrophilic reactivity and influences molecular polarity.

- Aminomethyl group at the 6-position: Provides a nucleophilic site for further functionalization (e.g., amide formation or Schiff base synthesis).

Eigenschaften

Molekularformel |

C7H6BrN3 |

|---|---|

Molekulargewicht |

212.05 g/mol |

IUPAC-Name |

6-(aminomethyl)-4-bromopyridine-2-carbonitrile |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2 |

InChI-Schlüssel |

VFSDNEBTFJEGMS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1CN)C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-bromopicolinonitrile typically involves multi-step organic reactions. One common method includes the bromination of picolinonitrile followed by the introduction of the aminomethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The aminomethylation can be carried out using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 6-(Aminomethyl)-4-bromopicolinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)-4-bromopicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed

Substitution: Formation of substituted picolinonitriles.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-(Aminomethyl)-4-bromopicolinonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-4-bromopicolinonitrile depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Core Heterocycle Differences: Pyrimidine derivatives (e.g., 4j) exhibit two nitrogen atoms in the ring, increasing polarity and hydrogen-bonding capacity compared to pyridine . Thienopyridine () incorporates a sulfur atom, enhancing π-conjugation and altering electronic properties .

- Substituent Effects: Bromine in 4j increases molecular weight and melting point (235–238°C) compared to non-halogenated analogs. The aminomethyl group in the target compound may lower melting points relative to bulkier aryl substituents due to reduced crystal packing efficiency.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Trends in Carbonitriles

Insights:

- IR Spectroscopy: The cyano group’s sharp peak (~2220 cm⁻¹) is consistent across analogs . The aminomethyl group would show N–H stretches (~3350 cm⁻¹), distinct from aryl amines in ’s compounds .

- ¹H NMR: Bromine’s inductive effect may deshield adjacent protons (e.g., δ 7.5–8.0 for aromatic protons in 4j ). The aminomethyl group’s –CH2– protons would resonate at δ 3.8–4.2, similar to aliphatic amines in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.